

Application Notes and Protocols for GSK3787

Treatment of Primary Cell Lines

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Compound of Interest

Compound Name: GSK3787

Cat. No.: B1672385

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Introduction

GSK3787 is a potent, selective, and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPAR δ).^{[1][2][3]} It functions by covalently modifying a cysteine residue (Cys249) within the ligand-binding pocket of PPAR δ , thereby preventing the receptor's activation.^[1] **GSK3787** has demonstrated efficacy in antagonizing both basal and agonist-induced PPAR δ -dependent gene expression in various cell types, including primary mouse fibroblasts and keratinocytes.^{[3][4]} These application notes provide detailed protocols for the treatment of primary cell lines with **GSK3787** to study PPAR δ signaling and its downstream effects.

Mechanism of Action

GSK3787 is a highly selective antagonist for PPAR δ with a pIC₅₀ of 6.6, showing no significant affinity for PPAR α or PPAR γ .^{[1][2][3]} Its primary mechanism involves the irreversible binding to PPAR δ , which inhibits the recruitment of coactivators and subsequent transcription of target genes.^[4] In primary cells, **GSK3787** has been shown to effectively block the effects of PPAR δ agonists, such as GW0742, on the expression of genes like angiopoietin-like 4 (Angptl4) and adipose differentiation-related protein (Adrp).^{[3][4]}

Data Presentation

The following tables summarize quantitative data from studies utilizing **GSK3787** in primary and other relevant cell lines.

Table 1: Effective Concentrations of **GSK3787** in Primary Mouse Cell Lines

Cell Type	Agonist (Concentration)	GSK3787 Concentration	Observed Effect	Reference
Mouse Primary Fibroblasts	GW0742 (50 nM)	0.1 - 1.0 μ M	Antagonism of GW0742- induced Angptl4 gene expression.	[4]
Mouse Primary Keratinocytes	GW0742 (50 nM)	0.1 - 1.0 μ M	Complete antagonism of GW0742- induced Angptl4 gene expression at 1.0 μ M.	[4][5]

Table 2: Effects of **GSK3787** on Gene Expression in Various Cell Lines

Cell Line	Agonist (Concentration)	GSK3787 Concentration	Target Gene	Effect	Reference
Human Skeletal Muscle Cells	GW0742	1 μ M	CPT1a, PDK4	Antagonism of agonist-stimulated transcription.	[1]
Human MCF-7 (Breast Cancer)	GW0742 (50 nM)	1 μ M	ANGPTL4	Antagonism of GW0742-induced expression.	[5]
Human Huh7 (Liver Cancer)	GW0742 (50 nM)	1 μ M	ANGPTL4, ADRP	Antagonism of GW0742-induced expression.	[5]
Human HepG2 (Liver Cancer)	GW0742 (50 nM)	1 μ M	ANGPTL4, ADRP	Antagonism of GW0742-induced expression.	[5]

Experimental Protocols

Protocol 1: Preparation of GSK3787 Stock Solution

This protocol describes the preparation of a stock solution of **GSK3787** for in vitro experiments.

Materials:

- **GSK3787** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- **GSK3787** is soluble in DMSO at concentrations of ≥ 15.8 mg/mL.^[5] To prepare a 10 mM stock solution, dissolve 3.93 mg of **GSK3787** (MW: 392.78 g/mol) in 1 mL of DMSO.
- To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.^[5]
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to several months or at -80°C for up to two years.^[5]
^[6]

Protocol 2: Isolation and Culture of Primary Mouse Dermal Fibroblasts

This protocol is adapted from standard procedures for isolating primary fibroblasts from mouse tissue.^[7]^[8]

Materials:

- Mouse tail or ear tissue
- 70% Ethanol
- Sterile Phosphate-Buffered Saline (PBS)
- Complete fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
- Collagenase solution
- 0.25% Trypsin-EDTA
- Cell strainer (70-100 μ m)
- Sterile surgical instruments

Procedure:

- Euthanize the mouse according to institutional guidelines.
- Excise tail or ear tissue using sterile instruments and wash it in 70% ethanol for 30 seconds, followed by three washes in sterile PBS.
- Mince the tissue into small pieces (1-2 mm) in a sterile petri dish containing a small amount of complete medium.
- Transfer the minced tissue to a conical tube containing collagenase solution and incubate at 37°C for 1-2 hours with gentle agitation.
- Neutralize the collagenase with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in complete medium and pass it through a cell strainer to obtain a single-cell suspension.
- Plate the cells in a culture dish and incubate at 37°C in a humidified 5% CO₂ incubator.
- Change the medium every 2-3 days. The fibroblasts will adhere and proliferate.
- When the culture reaches 70-80% confluency, subculture the cells using 0.25% Trypsin-EDTA.

Protocol 3: Isolation and Culture of Primary Mouse Keratinocytes

This protocol provides a method for isolating primary keratinocytes from neonatal mouse skin. [\[2\]](#)[\[9\]](#)

Materials:

- Neonatal mice (post-natal day 0-2)
- Dispase digestion buffer (e.g., 4 mg/mL dispase in keratinocyte growth medium)
- Keratinocyte growth medium (low calcium, e.g., 0.06 mM CaCl₂)

- 0.25% Trypsin-EDTA
- Cell strainer (100 μ m)
- Collagen-coated culture dishes
- Sterile surgical instruments

Procedure:

- Sacrifice neonatal mice by decapitation.
- Carefully peel the skin and rinse it with sterile PBS.
- Incubate the skin in dispase digestion buffer overnight at 4°C to separate the epidermis from the dermis.^[1]
- The next day, gently separate the epidermis from the dermis using forceps in a dish containing keratinocyte growth medium.
- Float the separated epidermis on a trypsin-EDTA solution with the basal layer facing down and incubate for 15-20 minutes at room temperature.
- Neutralize the trypsin with growth medium and gently scrape the epidermis to release the keratinocytes.
- Filter the cell suspension through a 100 μ m cell strainer.
- Centrifuge the cells at 180 x g for 5 minutes and resuspend the pellet in keratinocyte growth medium.
- Plate the cells on collagen-coated dishes and culture at 37°C and 5% CO₂. Plate cells as soon as possible after isolation to ensure optimal performance.^[2]

Protocol 4: GSK3787 Treatment of Primary Mouse Fibroblasts and Keratinocytes

This protocol outlines the treatment of cultured primary cells with **GSK3787**.

Materials:

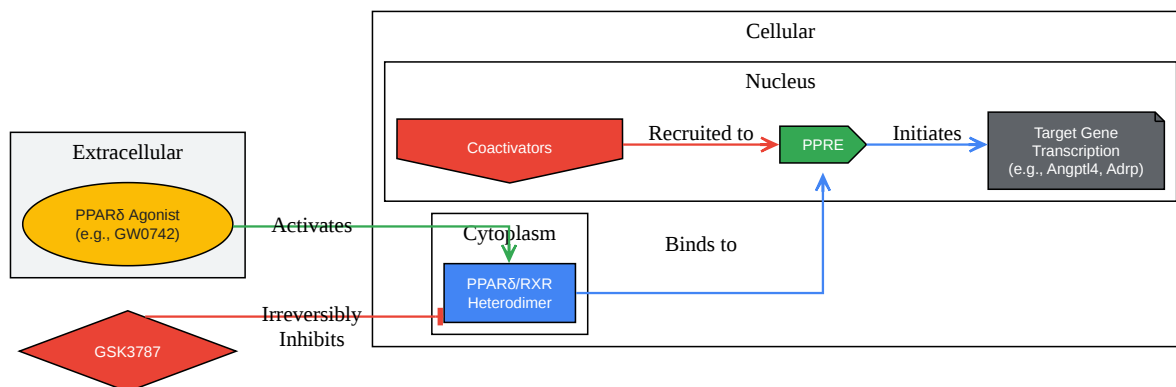
- Cultured primary mouse fibroblasts or keratinocytes (at 70-80% confluency)
- **GSK3787** stock solution (10 mM in DMSO)
- PPAR δ agonist (e.g., GW0742) stock solution
- Cell culture medium appropriate for the cell type
- Vehicle control (DMSO)

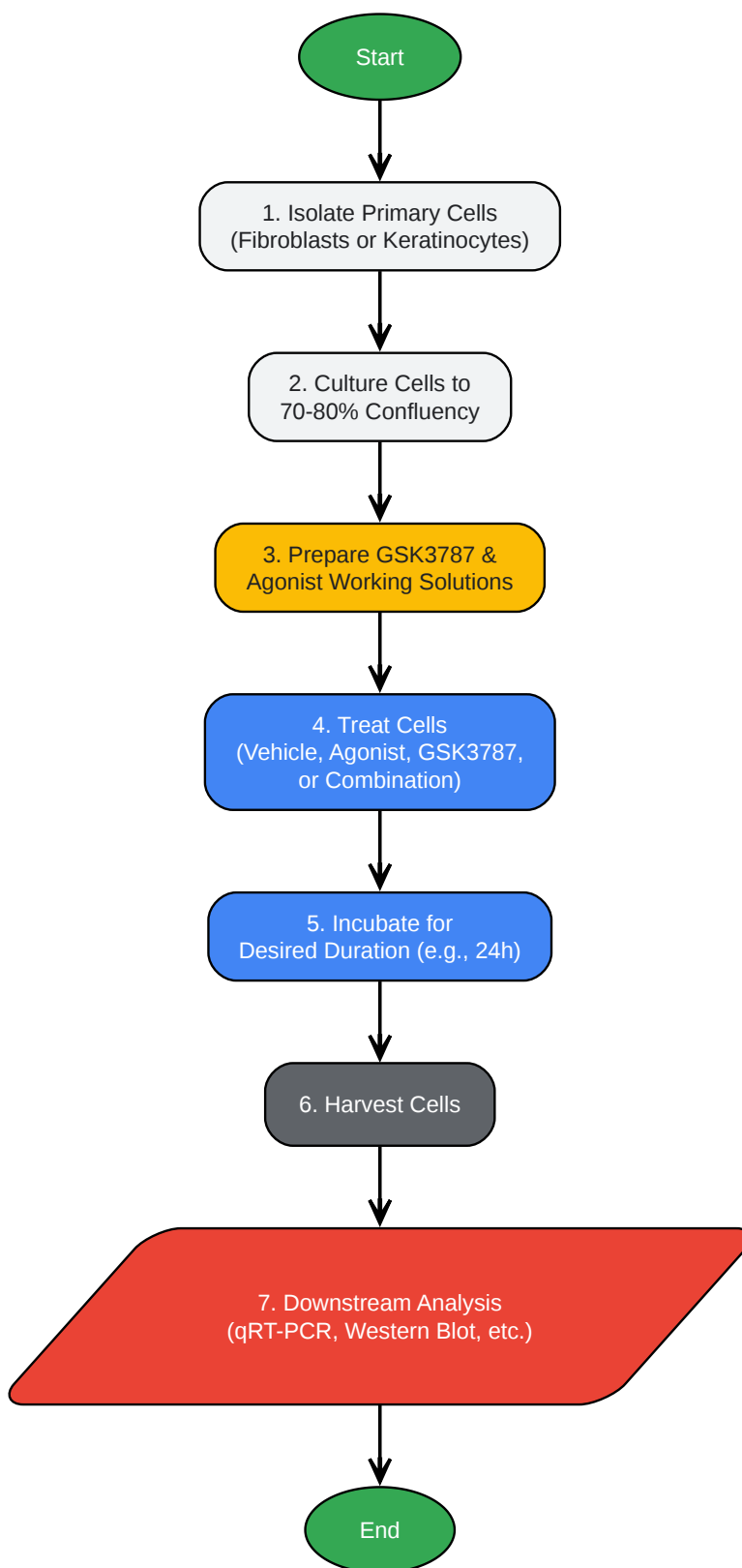
Procedure:

- Preparation of Working Solutions:
 - Dilute the 10 mM **GSK3787** stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1.0 μ M).
 - Prepare working solutions of the PPAR δ agonist (e.g., 50 nM GW0742) in the same manner.
 - Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compounds.
- Cell Treatment:
 - Aspirate the old medium from the cultured cells.
 - Add the medium containing **GSK3787**, the agonist, or the combination of both to the respective wells. For antagonist studies, it is common to pre-incubate with the antagonist for a period (e.g., 30-60 minutes) before adding the agonist.
 - Incubate the cells for the desired period (e.g., 24 hours).[\[5\]](#)
- Downstream Analysis:

- Following incubation, the cells can be harvested for various downstream analyses, such as:
 - RNA isolation and qRT-PCR: To analyze the expression of PPAR δ target genes (e.g., Angptl4, Adrp).
 - Western blotting: To assess protein levels.
 - Cell proliferation assays: To determine the effect on cell growth. Studies have shown that **GSK3787** does not typically affect the proliferation of various cell lines.[\[4\]](#)

Mandatory Visualizations





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